![molecular formula C18H15NO B12527412 2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives This compound features a pyridine ring substituted with a methoxy group and a biphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of aryl halides and aryl boronic acids in the presence of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and efficiency by using advanced catalytic systems and continuous flow reactors. The choice of reagents, solvents, and reaction conditions can be tailored to meet industrial requirements for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl moiety can be reduced to form hydrogenated derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or agonism, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine: A simpler analog with a methoxy group on the pyridine ring.
Biphenyl derivatives: Compounds with similar biphenyl moieties but different substituents on the aromatic rings.
Uniqueness
2-(6-Methoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to its combination of a methoxy-substituted biphenyl moiety and a pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C18H15NO |
|---|---|
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
2-(3-methoxy-2-phenylphenyl)pyridine |
InChI |
InChI=1S/C18H15NO/c1-20-17-12-7-10-15(16-11-5-6-13-19-16)18(17)14-8-3-2-4-9-14/h2-13H,1H3 |
Clave InChI |
UWPOCUIDKMWIMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C2=CC=CC=C2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


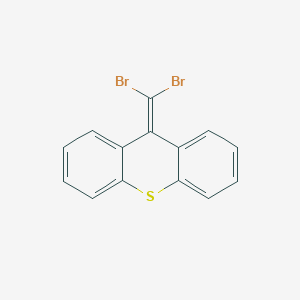


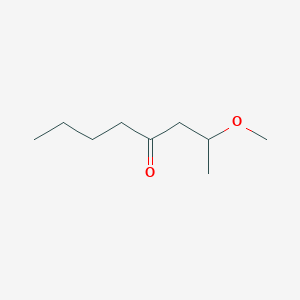
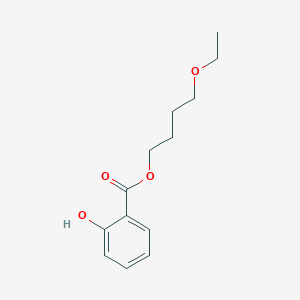
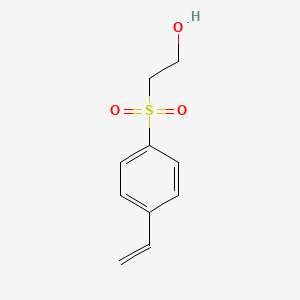
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
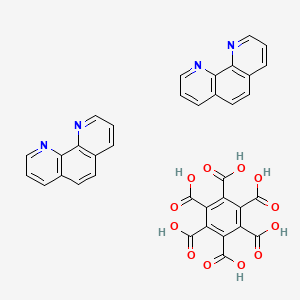

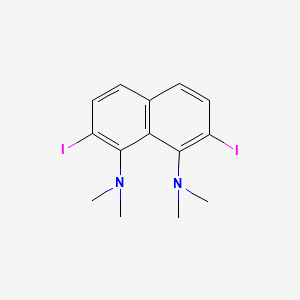
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)

![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
